
Hydrazine, 1,1-dimethyl-2,2-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an organic compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.2578 g/mol It is a derivative of hydrazine, where the hydrogen atoms are substituted with methyl and propyl groups
Méthodes De Préparation
The synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl- typically involves the reaction of appropriate alkyl halides with hydrazine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
Hydrazine, 1,1-dimethyl-2,2-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Hydrazine, 1,1-dimethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,1-dimethyl-2,2-dipropyl- involves its interaction with molecular targets in biological systems. It can act as a nucleophile, attacking electrophilic centers in molecules. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparaison Avec Des Composés Similaires
Hydrazine, 1,1-dimethyl-2,2-dipropyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: This compound has a similar structure but lacks the propyl groups.
Hydrazine, 1,1-dipropyl-: This compound has propyl groups but lacks the methyl groups.
Hydrazine, 1,2-dimethyl-: This compound has methyl groups at different positions. The uniqueness of Hydrazine, 1,1-dimethyl-2,2-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60678-66-2 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |
Clé InChI |
RBNYXIGJGQNCFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)

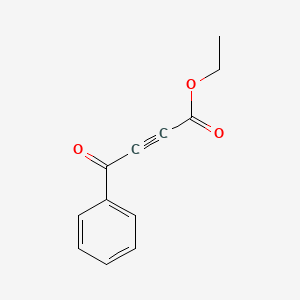
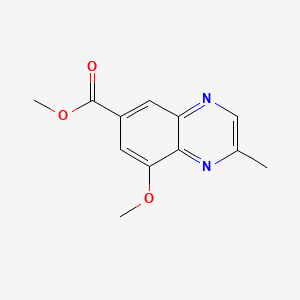
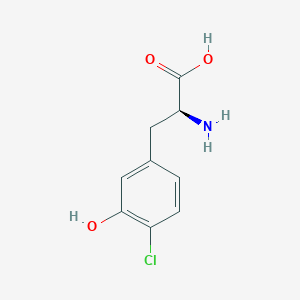
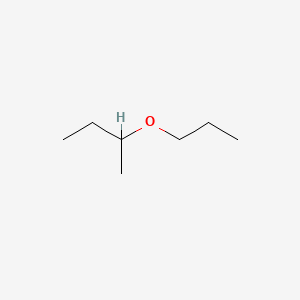
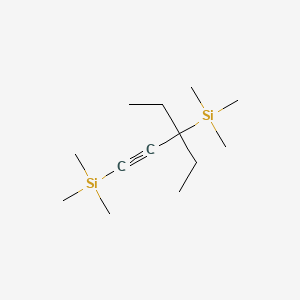
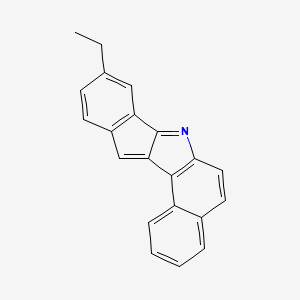
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
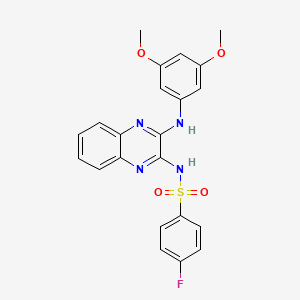

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

